![molecular formula C7H11IN2 B1405184 4-iodo-2-isopropyl-1-methyl-1H-imidazole CAS No. 851870-24-1](/img/structure/B1405184.png)
4-iodo-2-isopropyl-1-methyl-1H-imidazole
Overview
Description
4-Iodo-2-isopropyl-1-methyl-1H-imidazole (IPMI) is an organic compound that has been used in a variety of research and laboratory applications due to its unique properties. IPMI is a versatile compound that can be used in a range of scientific research applications. It is a colorless, odorless, and non-toxic compound that is relatively inexpensive and easy to obtain. IPMI has been used in a variety of applications including synthesis, biochemical and physiological studies, and drug and enzyme studies.
Scientific Research Applications
Antioxidant Activity
Imidazole derivatives have been synthesized and evaluated for their antioxidant activity. Various assays such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay are used to determine their effectiveness in combating oxidative stress .
Antimicrobial Activity
Novel imidazole molecules have been assessed for their antimicrobial properties. The synthesis of these derivatives often involves techniques like the Mannich base method, utilizing catalysts such as Cu (II) to enhance the reaction .
Larvicidal Activity
Apart from antimicrobial properties, some imidazole derivatives are also evaluated for their larvicidal activities, which can be crucial in controlling mosquito-borne diseases .
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. For example, some imidazole derivatives can inhibit the growth of bacteria by interfering with their protein synthesis .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways. For instance, some imidazole derivatives can inhibit the synthesis of certain proteins in bacteria, leading to their death .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents due to the polar nature of the imidazole ring. This property can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The result of the action of imidazole compounds can vary depending on their specific structure and the biological target they interact with. For example, some imidazole derivatives can cause the death of bacteria by inhibiting their protein synthesis .
Action Environment
The action of imidazole compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, which can in turn influence its interaction with biological targets .
properties
IUPAC Name |
4-iodo-1-methyl-2-propan-2-ylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)7-9-6(8)4-10(7)3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVILBUVLFITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-2-isopropyl-1-methyl-1H-imidazole | |
CAS RN |
851870-24-1 | |
Record name | 4-iodo-1-methyl-2-(propan-2-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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